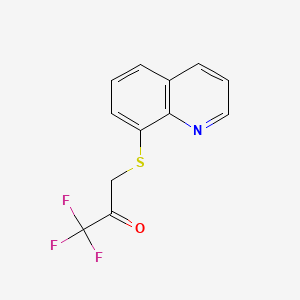
2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- is a complex organic compound that combines the properties of trifluoromethyl ketones and quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- typically involves the reaction of 1,1,1-trifluoro-2-propanone with 8-quinolinylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong nucleophiles like thiolates or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can mimic the transition state of enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- is primarily attributed to its ability to interact with biological targets through its trifluoromethyl and quinoline moieties. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes by mimicking the transition state, while the quinoline ring can intercalate with DNA or interact with protein targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
1,1,1-Trifluoro-2-propanone: Shares the trifluoromethyl ketone structure but lacks the quinoline moiety.
8-Quinolinylthiol: Contains the quinoline ring and sulfur atom but lacks the trifluoromethyl ketone group.
Uniqueness: 2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- is unique due to the combination of the trifluoromethyl ketone and quinoline moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research.
属性
CAS 编号 |
127183-43-1 |
|---|---|
分子式 |
C12H8F3NOS |
分子量 |
271.26 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-3-quinolin-8-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)10(17)7-18-9-5-1-3-8-4-2-6-16-11(8)9/h1-6H,7H2 |
InChI 键 |
NVOOGTVYYYACOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)SCC(=O)C(F)(F)F)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)

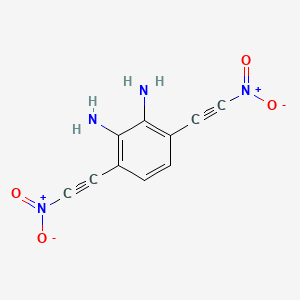

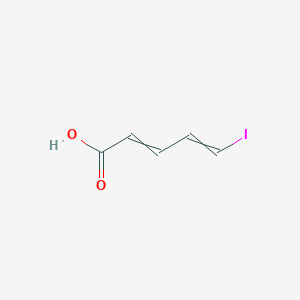
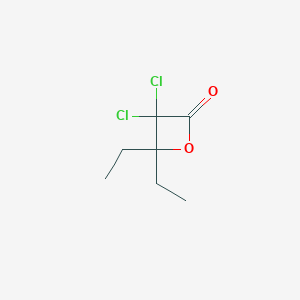
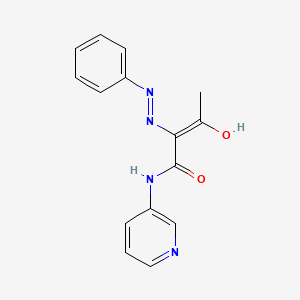
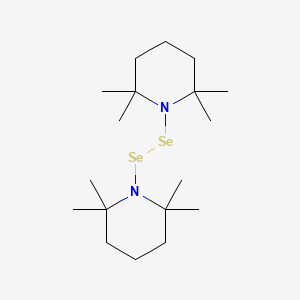
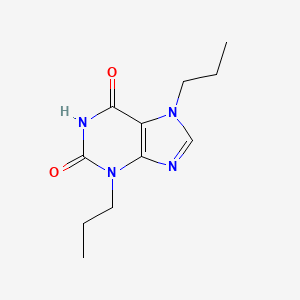
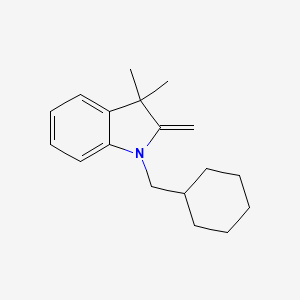

![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
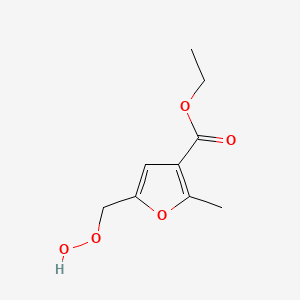
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
